1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene

Description

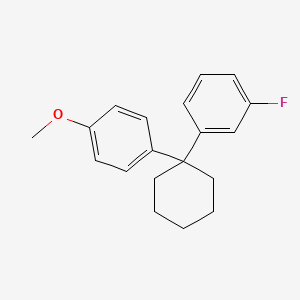

1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene is a fluorinated aromatic compound featuring a cyclohexyl group substituted with a 4-methoxyphenyl moiety at the 3-position of the benzene ring. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and material science applications.

Properties

IUPAC Name |

1-fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FO/c1-21-18-10-8-15(9-11-18)19(12-3-2-4-13-19)16-6-5-7-17(20)14-16/h5-11,14H,2-4,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJUNOAHZRLANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCCC2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The cyclohexyl group can be reduced to a cyclohexane ring.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 1-hydroxy-3-[1-(4-methoxyphenyl)cyclohexyl]benzene.

Reduction: Formation of 1-fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]cyclohexane.

Substitution: Formation of 1-methoxy-3-[1-(4-methoxyphenyl)cyclohexyl]benzene.

Scientific Research Applications

1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxyphenyl and cyclohexyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its interaction with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene with structurally related compounds:

*Estimated based on structural analogs and molecular formula calculations.

Key Differences and Implications

Electronic Effects

- The 4-methoxyphenyl group in the target compound donates electrons via its methoxy group, contrasting with the electron-withdrawing trifluoromethyl group in 1-Fluoro-3-(trifluoromethyl)benzene. This difference influences reactivity in electrophilic substitution and catalytic processes .

- The piperidinol group in 4-MeO-PCP introduces basicity and hydrogen-bonding capability, enabling receptor interactions absent in the target compound .

Steric Effects

- The cyclohexyl-4-methoxyphenyl substituent in the target compound imposes significant steric hindrance compared to the smaller propylcyclohexyl group in 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene. This bulkiness may limit its utility in high-density materials but enhance selectivity in pharmaceutical intermediates .

Pharmacological Activity

- Phencyclidine derivatives like 4-MeO-PCP exhibit analgesic and psychoactive properties due to NMDA receptor antagonism. The target compound, lacking a piperidine moiety, is unlikely to share these effects but may serve as a precursor for bioactive molecules .

Biological Activity

1-Fluoro-3-(1-(4-methoxyphenyl)cyclohexyl)benzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a fluorine atom and a methoxyphenyl group contributes to its unique properties, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.37 g/mol |

| LogP | 3.8097 |

| PSA (Polar Surface Area) | 9.23 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may act by:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes by mimicking natural substrates, thereby blocking active sites and disrupting metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that are critical for cellular function.

Anti-inflammatory Effects

Compounds in the same class have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

-

Cytotoxicity Studies : Preliminary studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives tested against MCF-7 (breast cancer) and A549 (lung cancer) cells showed significant IC50 values, indicating effective inhibition of cell proliferation.

Compound Cell Line IC50 (µM) This compound MCF-7 TBD Related Compound A MCF-7 2.78 Related Compound B A549 0.12 - Mechanistic Studies : Flow cytometry analyses revealed that certain analogs induce apoptosis in cancer cells via caspase activation, suggesting that similar mechanisms may be applicable to this compound.

- Comparative Analysis : The compound's structure allows for comparison with other benzenoid compounds known for their biological activity. For instance, modifications in the aromatic ring or substituent groups can significantly alter the pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.